Cas no 1478850-02-0 (3-(oxan-4-yl)methoxypropane-1-sulfonyl chloride)

3-(oxan-4-yl)methoxypropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanesulfonyl chloride, 3-[(tetrahydro-2H-pyran-4-yl)methoxy]-
- 3-((Tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride
- 3-(oxan-4-yl)methoxypropane-1-sulfonyl chloride
-
- Inchi: 1S/C9H17ClO4S/c10-15(11,12)7-1-4-14-8-9-2-5-13-6-3-9/h9H,1-8H2
- InChI Key: CMUOESQEDRVLTP-UHFFFAOYSA-N
- SMILES: C(S(Cl)(=O)=O)CCOCC1CCOCC1
3-(oxan-4-yl)methoxypropane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422445-50mg |
3-((Tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride |
1478850-02-0 | 98% | 50mg |
¥21384 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422445-1g |
3-((Tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride |
1478850-02-0 | 98% | 1g |
¥25455 | 2023-04-15 | |
Enamine | EN300-1144373-1g |
3-[(oxan-4-yl)methoxy]propane-1-sulfonyl chloride |
1478850-02-0 | 95% | 1g |
$628.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422445-250mg |
3-((Tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride |
1478850-02-0 | 98% | 250mg |
¥23403 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422445-500mg |
3-((Tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride |
1478850-02-0 | 98% | 500mg |
¥19543 | 2023-04-15 | |
Enamine | EN300-1144373-0.1g |
3-[(oxan-4-yl)methoxy]propane-1-sulfonyl chloride |
1478850-02-0 | 95% | 0.1g |
$553.0 | 2023-10-25 | |
Enamine | EN300-1144373-0.25g |
3-[(oxan-4-yl)methoxy]propane-1-sulfonyl chloride |
1478850-02-0 | 95% | 0.25g |
$579.0 | 2023-10-25 | |
Enamine | EN300-1144373-1.0g |
3-[(oxan-4-yl)methoxy]propane-1-sulfonyl chloride |
1478850-02-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1144373-0.5g |
3-[(oxan-4-yl)methoxy]propane-1-sulfonyl chloride |
1478850-02-0 | 95% | 0.5g |
$603.0 | 2023-10-25 | |
Enamine | EN300-1144373-5g |
3-[(oxan-4-yl)methoxy]propane-1-sulfonyl chloride |
1478850-02-0 | 95% | 5g |
$1821.0 | 2023-10-25 |
3-(oxan-4-yl)methoxypropane-1-sulfonyl chloride Related Literature
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
Additional information on 3-(oxan-4-yl)methoxypropane-1-sulfonyl chloride
Introduction to 3-(oxan-4-yl)methoxypropane-1-sulfonyl chloride (CAS No. 1478850-02-0)
The compound 3-(oxan-4-yl)methoxypropane-1-sulfonyl chloride, identified by the CAS number 1478850-02-0, is a specialized organic molecule with significant applications in the field of pharmaceutical chemistry and synthetic biology. Its unique structural features, comprising a sulfonyl chloride functional group attached to a propane backbone modified with an oxygen-containing heterocycle, make it a valuable intermediate in the synthesis of various bioactive molecules.
At the heart of its utility lies the reactivity of the sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form sulfonates. This property is particularly advantageous in drug development, where sulfonate derivatives are prevalent due to their enhanced solubility and bioavailability. The presence of the oxan-4-yl (tetrahydropyran) ring introduces additional conformational flexibility, which can be exploited to fine-tune the pharmacokinetic properties of derived compounds.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic scaffolds in designing novel therapeutic agents. The tetrahydropyran ring, a common motif in biologically active molecules, is known for its ability to mimic natural lactam structures and improve metabolic stability. In this context, 3-(oxan-4-yl)methoxypropane-1-sulfonyl chloride serves as a versatile building block for constructing complex scaffolds that exhibit improved pharmacological profiles.
The synthesis of this compound involves multi-step organic transformations, including sulfonylation and protection-deprotection strategies to achieve the desired regioselectivity. Modern synthetic methodologies emphasize catalytic approaches and green chemistry principles, which align with the growing emphasis on sustainable chemical processes. For instance, recent studies have demonstrated the use of transition-metal-catalyzed cross-coupling reactions to introduce functional groups with high efficiency and minimal waste.
In the realm of drug discovery, 3-(oxan-4-yl)methoxypropane-1-sulfonyl chloride has been utilized in the preparation of protease inhibitors and kinase inhibitors, where sulfonate-based moieties play a crucial role in binding to target enzymes. The oxygenated heterocycle further contributes to binding affinity by forming hydrogen bonds with amino acid residues in the enzyme active site. This has been particularly relevant in the development of antiviral and anticancer agents, where precise molecular interactions are critical for therapeutic efficacy.
Furthermore, computational modeling studies have been instrumental in understanding the structural and energetic aspects of drug-receptor interactions involving derivatives of 3-(oxan-4-yl)methoxypropane-1-sulfonyl chloride. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how modifications at the sulfonyl and tetrahydropyran moieties influence binding affinity and specificity. These computational tools are indispensable in modern drug design pipelines, enabling researchers to predict and optimize molecular properties before experimental validation.
The compound's versatility extends beyond pharmaceutical applications. In materials science, derivatives of 3-(oxan-4-yl)methoxypropane-1-sulfonyl chloride have been explored as monomers for polymer synthesis, where their ability to form stable sulfonate linkages contributes to enhanced material properties such as thermal stability and hydrophilicity. This interdisciplinary approach underscores the broad utility of this chemical entity.
Recent research has also highlighted its role in peptide coupling reactions, where sulfonyl chlorides serve as efficient activating agents for carboxylic acids. The tetrahydropyran ring's steric environment can be tailored to influence reaction kinetics, making this compound a valuable reagent for synthesizing peptide-based therapeutics. Additionally, its compatibility with solid-phase peptide synthesis (SPPS) has made it a preferred choice for large-scale peptide library construction.
The safety profile of 3-(oxan-4-yl)methoxypropane-1-sulfonyl chloride is another critical consideration in its application. While sulfonyl chlorides can be moisture-sensitive and require careful handling under inert conditions, modern storage and handling protocols ensure that risks are minimized. Furthermore, advancements in process chemistry have led to more efficient synthetic routes that reduce hazardous byproducts, aligning with regulatory requirements for safe chemical manufacturing.
In conclusion, 3-(oxan-4-yl)methoxypropane-1-sulfonyl chloride (CAS No. 1478850-02-0) is a multifaceted compound with significant potential across multiple domains of chemical research and application. Its unique structural features make it an indispensable tool in pharmaceutical synthesis, while its adaptability allows for innovative approaches in materials science and biotechnology. As research continues to uncover new applications for this molecule, its importance is likely to grow further.
1478850-02-0 (3-(oxan-4-yl)methoxypropane-1-sulfonyl chloride) Related Products
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)




